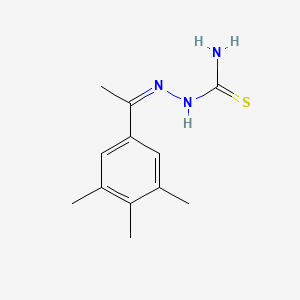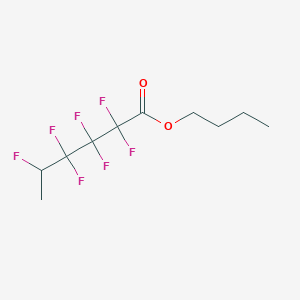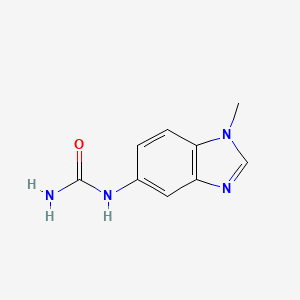
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- is a chemical compound with a unique bicyclic structure. This compound is known for its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure features a bicyclic ring system with an oxygen bridge, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction is known for its ability to form bicyclic structures efficiently. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . This process is scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, Grignard reagents for nucleophilic addition, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce arylated derivatives with high diastereoselectivity, while reduction reactions can yield reduced bicyclic compounds .
Aplicaciones Científicas De Investigación
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
Endothal: A related compound with herbicidal properties.
Cantharidin: A natural product with a similar bicyclic structure, known for its blistering properties.
Ifetroban: A synthetic thromboxane receptor antagonist with a similar bicyclic framework.
Uniqueness
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- stands out due to its unique reactivity and potential for diverse chemical transformations. Its bicyclic structure provides a versatile scaffold for the development of new compounds with various applications in chemistry, biology, and medicine .
Propiedades
Número CAS |
73816-37-2 |
|---|---|
Fórmula molecular |
C8H8BrNO3 |
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
2-bromo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H8BrNO3/c9-10-7(11)5-3-1-2-4(13-3)6(5)8(10)12/h3-6H,1-2H2 |
Clave InChI |
RXOHSBYHEYZGBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C(C1O2)C(=O)N(C3=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


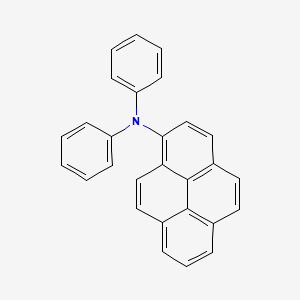

![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
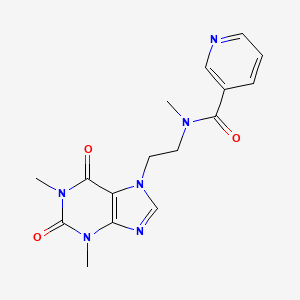
![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)
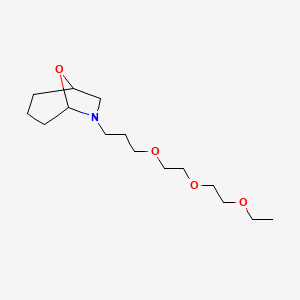
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)


phosphanium chloride](/img/structure/B14461970.png)
